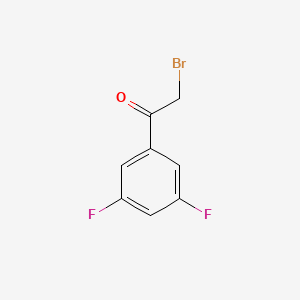

2-Bromo-1-(3,5-difluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGSZFRYLCTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380869 | |

| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220607-75-0 | |

| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone

This guide provides a comprehensive technical overview of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, structure, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Executive Summary

This compound is a halogenated aromatic ketone of significant interest in organic synthesis. Its structure, featuring an α-bromo ketone functional group and a difluorinated phenyl ring, makes it a potent electrophile and a versatile building block for constructing complex molecular architectures. This guide serves as a technical resource, consolidating critical data and procedural insights to facilitate its effective and safe utilization in a laboratory setting.

Chemical Identity and Core Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research. The defining characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220607-75-0 | [1][2] |

| Molecular Formula | C₈H₅BrF₂O | [1][2] |

| Molecular Weight | 235.03 g/mol | [1][2] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 39-40 °C | [3] |

| Boiling Point | 267-268 °C | [3] |

| Density | 1.67 g/cm³ (at 25 °C) | [3] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane | [3] |

| SMILES String | O=C(CBr)C1=CC(F)=CC(F)=C1 | [2] |

| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N |

Note: Some sources may list slightly different molecular weights due to isotopic variations. The value of 235.03 is commonly cited.[2]

Molecular Structure and Reactivity Profile

The reactivity of this compound is dominated by the α-bromoketone moiety. The bromine atom is an excellent leaving group, and its position adjacent to the electron-withdrawing carbonyl group renders the α-carbon highly electrophilic. This makes the compound an effective alkylating agent.

Key Reactive Traits:

-

Electrophilicity: The primary site of reactivity is the carbon atom bonded to the bromine. It is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions).

-

Building Block for Heterocycles: This reactivity is frequently exploited in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents.[4]

-

Lachrymatory Properties: Like many α-haloketones, this compound is a lachrymator, meaning it can cause tearing and irritation upon exposure to the eyes and respiratory tract.[5][6]

Synthesis Pathway: α-Bromination of an Aryl Ketone

The most common and direct method for preparing this compound is through the α-bromination of its precursor, 1-(3,5-difluorophenyl)ethanone. This reaction capitalizes on the acidic nature of the α-protons adjacent to the carbonyl group.

A representative synthesis involves reacting 1-(3,5-difluorophenyl)ethanone with a brominating agent.[3] While elemental bromine can be used, reagents like copper(II) bromide offer milder and more selective reaction conditions, often leading to higher yields and fewer byproducts.[7]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a generalized protocol based on standard procedures for α-bromination.[3][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(3,5-difluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Addition of Brominating Agent: Add copper(II) bromide (approx. 2.1 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux (a temperature around 60°C is often sufficient) and stir for several hours (e.g., 12 hours).[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Filter the mixture to remove the copper salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound as a solid.[3][7]

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is primarily used in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] Its utility stems from its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are essential for building the core scaffolds of many drugs.[4] It is a valuable precursor for creating compounds containing aromatic rings and carbonyl functional groups, which are found in various drugs, dyes, and pesticides.[3]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage.[6] It is also a lachrymator and may cause respiratory irritation.[5][8]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[5][6]

-

Handling: Avoid creating dust. Do not breathe dust, vapors, or mists.[5][9] Ensure adequate ventilation at all times. Avoid contact with skin, eyes, and mucous membranes.[3]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6][9]

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[5]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3][8] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

References

- This compound - ChemBK. (2024).

- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis - Geshem.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 220607-75-0|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS: 220607-75-0)

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic ketone that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its structure is distinguished by three key reactive features: an α-bromoketone moiety, a carbonyl group, and a difluorinated phenyl ring. This strategic combination of functional groups makes it a prized precursor in medicinal chemistry and materials science.

The α-bromoketone is a potent electrophile, readily participating in nucleophilic substitution reactions to form carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of numerous heterocyclic systems that form the core of many pharmaceutical agents.[1] The difluorophenyl ring is of particular interest in drug development; the incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. As such, this compound provides a direct route to introducing this desirable motif into complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization, applications, and safety protocols, designed to equip researchers with the knowledge for its effective and safe utilization.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational for its use in any experimental setting. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 220607-75-0 | [2] |

| Molecular Formula | C₈H₅BrF₂O | |

| Molecular Weight | 235.03 g/mol | [2] |

| Appearance | Colorless to light yellow solid | [3] |

| Melting Point | 39-40 °C | [3] |

| Boiling Point | 245.8 - 268 °C at 760 mmHg | [3][4] |

| Density | ~1.65 g/cm³ | [3][4] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [3] |

| SMILES String | O=C(CBr)C1=CC(F)=CC(F)=C1 | |

| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N |

Core Synthesis Pathway: Electrophilic α-Bromination

The most common and direct method for preparing this compound is the α-bromination of its parent ketone, 1-(3,5-difluorophenyl)ethanone. This reaction is a classic example of electrophilic substitution at an α-carbon, facilitated by the electron-withdrawing nature of the carbonyl group.

Reaction Principle

The reaction typically proceeds by treating the starting ketone with a brominating agent. While elemental bromine can be used, a common laboratory-scale method involves a solid carrier for bromine, such as copper(II) bromide, which offers better handling and selectivity. The reaction is often performed in a suitable organic solvent like ethyl acetate or chloroform. Heating the mixture promotes the reaction, and upon completion, the copper(I) bromide byproduct is filtered off.

The causality for this choice is rooted in efficiency and safety. Copper(II) bromide provides a controlled source of electrophilic bromine, minimizing the hazards associated with handling liquid Br₂ and reducing the formation of poly-brominated side products.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for α-bromination of ketones.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(3,5-difluorophenyl)ethanone (1 equivalent) and ethyl acetate (EtOAc) as the solvent.

-

Reagent Addition: Add copper(II) bromide (CuBr₂, 2.1 equivalents) to the mixture. The use of a slight excess of the brominating agent ensures the complete conversion of the starting material.

-

Reaction Execution: Heat the stirred mixture to reflux (approximately 77°C for EtOAc) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The solid copper(I) bromide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solids.

-

Isolation: Wash the filter cake with a small amount of fresh EtOAc. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3] This step is critical for removing any unreacted starting material and impurities.

Applications in Medicinal Chemistry: A Gateway to Heterocycles

This compound is a cornerstone intermediate for synthesizing a variety of heterocyclic compounds, many of which are known pharmacophores. Its bifunctional nature (electrophilic carbon and carbonyl group) allows it to participate in various cyclocondensation reactions.

A prime example is its use in the Hantzsch thiazole synthesis. In this reaction, the α-bromoketone reacts with a thioamide to form a thiazole ring, a structure prevalent in many approved drugs.

This reactivity makes the title compound a key starting material for exploring chemical space around privileged scaffolds in drug discovery programs. Its derivatives are investigated for a wide range of therapeutic areas, leveraging the beneficial properties imparted by the difluorophenyl motif.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific, verified spectra for this exact compound are not always publicly available, the expected spectral data can be reliably predicted based on its structure.

| Technique | Expected Data |

| ¹H NMR | - A singlet for the two methylene protons (-CH₂Br) around δ 4.4-4.6 ppm.- Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling patterns will be complex due to both H-H and H-F coupling. |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) around δ 190 ppm.- A signal for the methylene carbon (-CH₂Br) around δ 30-35 ppm.- Multiple signals in the aromatic region (δ 105-165 ppm), with carbon-fluorine coupling (large ¹JCF and smaller ²JCF, ³JCF) splitting the signals. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant.[3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Many α-bromoketones are also lachrymators (tear-inducing agents).[8]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended when handling larger quantities.[9]

-

Handling Procedures: Avoid generating dust. Use appropriate tools for transfers. Keep containers tightly closed when not in use. Ensure adequate ventilation at all times. Avoid contact with skin, eyes, and mucous membranes.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

By adhering to these protocols, researchers can safely leverage the synthetic utility of this important chemical building block.

References

- ChemBK. (2024). This compound.

- A Chemtek. (n.d.). This compound | 220607-75-0.

- Chemsrc. (2025). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- Chemsrc. (2025). This compound | CAS#:220607-75-0.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- LabAlley. (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg.

- PubChem. (n.d.). 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one.

- PubChem. (n.d.). 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one.

- LookChem. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. achemtek.com [achemtek.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CAS#:220607-75-0 | Chemsrc [chemsrc.com]

- 5. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 84797216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3,5-DIFLUOROPHENACYL BROMIDE | 220607-75-0 [chemicalbook.com]

"2-Bromo-1-(3,5-difluorophenyl)ethanone" molecular weight and formula

An In-depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone: Synthesis, Applications, and Experimental Protocols

Introduction

This compound, a halogenated aromatic ketone, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive α-bromo ketone and an electron-deficient difluorophenyl ring, provides a versatile platform for constructing complex molecular frameworks. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis, characterization, applications, and essential safety protocols. The strategic placement of the fluorine atoms significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, making it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals[1][2].

Physicochemical Properties and Characterization

A precise understanding of the compound's properties is foundational for its application and handling. The key identifiers and physical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₂O | [3][4] |

| Molecular Weight | 235.03 g/mol | [5] |

| CAS Number | 220607-75-0 | [3] |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | 39-40 °C | [1] |

| Boiling Point | 245.8 ± 25.0 °C at 760 mmHg | [4] |

| Density | ~1.67 g/cm³ (at 25 °C) | [1] |

| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N | [6] |

Spectroscopic Analysis

Characterization is crucial for verifying the identity and purity of the synthesized compound.

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. The most diagnostic peak is the strong carbonyl (C=O) stretch. Due to the electron-withdrawing effects of both the α-bromine ("field effect") and the difluorinated ring, this peak is expected at a relatively high wavenumber, typically above 1700 cm⁻¹. For comparison, the C=O stretch in the related 2-bromo-1-(4-fluorophenyl)ethanone appears around 1705 cm⁻¹[7]. Other characteristic peaks include aromatic C=C stretching vibrations (1600-1450 cm⁻¹), a strong C-F stretch (1250-1100 cm⁻¹), and a C-Br stretch at lower wavenumbers (700-500 cm⁻¹)[7].

-

NMR Spectroscopy (¹H and ¹³C): Proton NMR would show the methylene protons (–CH₂Br) as a singlet and distinct aromatic protons with couplings characteristic of the 1,3,5-substitution pattern. Carbon NMR would confirm the carbonyl carbon and the distinct aromatic carbons, with the C-F coupling patterns providing definitive structural confirmation.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Insights

The most common and direct method for preparing this compound is through the α-bromination of its precursor, 3,5-difluoroacetophenone[1]. This reaction leverages the acidic nature of the α-protons adjacent to the carbonyl group.

Causality in Experimental Design

The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as di- or tri-bromination.

-

Brominating Agent: While elemental bromine (Br₂) can be used, it is highly corrosive and toxic. A common alternative is Copper(II) bromide (CuBr₂), which acts as both a source of bromine and a Lewis acid catalyst. This method often provides cleaner reactions with easier workup[8].

-

Solvent: Solvents like ethyl acetate or a mixture of chloroform and ethyl acetate are often chosen. They effectively dissolve the starting material and are relatively inert under the reaction conditions[8].

-

Temperature: The reaction is typically performed at a slightly elevated temperature (e.g., 60°C or reflux) to ensure a reasonable reaction rate[8].

Synthetic Workflow Diagram

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for α-bromination of ketones[8].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(3,5-difluorophenyl)ethanone (1 equivalent) and ethyl acetate (approx. 50 mL per gram of ketone).

-

Addition of Reagent: Add Copper(II) bromide (CuBr₂, 2.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to 60°C and maintain stirring for 12 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the solid copper salts.

-

Isolation: Rinse the filter cake with a small amount of ethyl acetate. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield this compound as a solid[8].

Applications in Drug Development and Research

The title compound is a versatile intermediate due to its dual reactivity. The α-bromo group is an excellent electrophile for substitution reactions, while the aromatic ring can participate in various coupling reactions. This makes it a key starting material for synthesizing heterocyclic compounds, which are prevalent in many therapeutic agents[2]. It is used in the synthesis of inhibitors for various enzymes and as a precursor for more complex drug candidates.

Safety, Handling, and Storage

This compound and its structural analogs are classified as corrosive and are lachrymators (substances that cause tearing)[9][10]. Strict adherence to safety protocols is mandatory.

-

Hazard Identification: Causes severe skin burns and serious eye damage[9][11]. Avoid inhalation of dust or vapors[1].

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is recommended when handling larger quantities[9].

-

Handling: Handle only in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes[1]. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[11].

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[1]. Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][11].

Safe Handling Workflow

Caption: Standard operating procedure for safely handling α-bromo ketones.

Conclusion

This compound is a high-value chemical intermediate with significant applications in synthetic chemistry. Its preparation via α-bromination is a well-established process, and its versatile reactivity allows for the creation of diverse and complex molecules for pharmaceutical and materials science research. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory.

References

- 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg. Alkali Scientific. [Link]

- This compound - ChemBK. ChemBK. [Link]

- This compound | CAS#:220607-75-0. Chemsrc. [Link]

- SAFETY DATA SHEET (EU). Fisher Scientific. [Link]

- 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one.

- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Bloemen. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CAS#:220607-75-0 | Chemsrc [chemsrc.com]

- 5. 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 84797216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 220607-75-0 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Bromo-1-(3,5-difluorophenyl)ethanone

Abstract

Introduction: The Analytical Challenge

2-Bromo-1-(3,5-difluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅BrF₂O and a molecular weight of approximately 235.03 g/mol .[1] Its structure, featuring an α-brominated ketone and a meta-disubstituted difluorophenyl ring, presents a unique spectroscopic puzzle. The interplay between the electron-withdrawing effects of the carbonyl group, the two fluorine atoms, and the α-bromine atom dictates the precise chemical environment of each nucleus and the vibrational energy of each bond.

Accurate structural confirmation is paramount for its use as a synthetic intermediate. Any ambiguity can have profound implications for reaction outcomes, impurity profiles, and the ultimate safety and efficacy of the final product. This guide, therefore, serves as a predictive roadmap for its characterization, establishing the expected spectral data and the logic behind their interpretation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the aromatic protons and one for the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Couplings |

|---|---|---|---|---|

| ~ 4.4 - 4.5 | Singlet (s) | 2H | H₈ (CH₂Br) | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and bromine), shifting them significantly downfield. No adjacent protons result in a singlet. |

| ~ 7.1 - 7.2 | Triplet of triplets (tt) or multiplet (m) | 1H | H₄ | This proton is coupled to the two ortho fluorine atoms (²JHF) and the two meta protons (⁴JHH). The resulting pattern will be a complex multiplet, likely appearing as a triplet of triplets. |

| ~ 7.4 - 7.5 | Doublet of doublets (dd) or multiplet (m) | 2H | H₂, H₆ | These two equivalent protons are coupled to the para proton H₄ (⁴JHH) and the meta fluorine atom (³JHF), leading to a doublet of doublets or a more complex multiplet. |

Expertise & Causality: The deshielding of the methylene protons (H₈) is a classic example of the additive effects of adjacent electronegative atoms. In the aromatic region, the key is understanding long-range proton-fluorine (H-F) couplings, which are often significant over two to four bonds and are critical for definitive assignment.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be characterized by strong carbon-fluorine (C-F) couplings, which are invaluable for assigning the aromatic signals.[5]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale & Expected Couplings |

|---|---|---|---|

| ~ 30 - 32 | Singlet (t) | C₈ (CH₂Br) | An aliphatic carbon adjacent to a carbonyl and bromine. Expected to be a triplet in the proton-coupled spectrum. |

| ~ 110 - 112 | Triplet (t) | C₄ | This carbon is coupled to two meta fluorine atoms, resulting in a triplet (²JC-F ≈ 20-25 Hz). |

| ~ 115 - 117 | Doublet of doublets (dd) | C₂, C₆ | These equivalent carbons are coupled to the ortho fluorine (²JC-F) and the para fluorine (⁴JC-F). |

| ~ 138 - 140 | Triplet (t) | C₁ | The ipso-carbon attached to the carbonyl group. It will appear as a triplet due to coupling with the two meta fluorine atoms (³JC-F). |

| ~ 162 - 164 | Doublet (d) | C₃, C₅ | The two carbons directly bonded to fluorine will show a very large one-bond coupling constant (¹JC-F ≈ 240-250 Hz) and will be shifted significantly downfield. |

| ~ 188 - 190 | Triplet (t) | C₇ (C=O) | The carbonyl carbon is shifted far downfield. It will likely appear as a triplet due to coupling with the two fluorine atoms over three bonds (³JC-F). |

Trustworthiness: The prediction of multiplicities arising from C-F coupling is a self-validating system. Observing a large doublet splitting (~245 Hz) is definitive proof of a C-F bond, while smaller triplet and doublet of doublets patterns confirm the relative positions of the other carbons with respect to the fluorine atoms.[4][6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[7][8]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |

| ~ 1705 - 1715 | Strong, Sharp | C=O stretch (ketone) | This is a highly diagnostic peak. Its frequency is elevated from a standard conjugated ketone (~1685 cm⁻¹) due to the electron-withdrawing inductive effects of the α-bromine and the two meta-fluorine atoms.[9][10] |

| ~ 1600, ~1450 | Medium | Aromatic C=C stretch | Typical skeletal vibrations of the benzene ring. |

| ~ 1250 - 1100 | Strong | C-F stretch | The C-F bonds give rise to strong, characteristic absorptions in this region. |

| ~ 700 - 600 | Medium | C-Br stretch | The carbon-bromine stretch appears at lower wavenumbers. |

Authoritative Grounding: The position of the carbonyl (C=O) stretch is particularly informative. In a simple acetophenone, this band appears around 1686 cm⁻¹. The presence of an α-halogen is known to increase this frequency due to the "field effect," where the electronegative halogen withdraws electron density, strengthening the C=O bond.[11] The fluorine atoms on the ring further enhance this inductive withdrawal, pushing the frequency above 1700 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.[12]

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 234/236 | [C₈H₅BrF₂O]⁺˙ (M⁺˙) | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (M⁺˙ and M+2⁺˙) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This is a definitive diagnostic feature. |

| 155 | [C₇H₂F₂O]⁺ | Loss of the •CH₂Br radical from the molecular ion. This represents the stable 3,5-difluorobenzoyl cation and is expected to be a major peak, possibly the base peak. |

| 127 | [C₆H₂F₂]⁺ | Loss of CO from the 3,5-difluorobenzoyl cation (m/z 155). |

| 109/111 | [CH₂Br]⁺ | The bromomethyl cation. |

Fragmentation Logic: In Electron Ionization (EI-MS), the most common fragmentation pathway for phenacyl halides is the α-cleavage of the C-C bond between the carbonyl group and the methylene group.[13][14] This cleavage is driven by the formation of the highly stable acylium ion.

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocols

To generate the data discussed, rigorous and standardized procedures must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum using a standard pulse program with a 30° pulse, a 2-second relaxation delay, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

-

Data Analysis: Identify and label the wavenumbers of major absorption peaks.

Mass Spectrometry Protocol

-

Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Introduce the sample via direct infusion or through a GC-MS system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺˙) and the M+2 peak to confirm the presence of bromine. Analyze the major fragment ions and correlate them with the proposed structure.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide provides a predictive framework based on established spectroscopic principles and data from analogous compounds. The key identifiers for this molecule are: the characteristic singlet for the CH₂Br group in ¹H NMR; the large ¹JC-F coupling and complex aromatic patterns in ¹³C NMR; a strong C=O absorption above 1700 cm⁻¹ in the IR spectrum; and the distinctive M⁺/M+2 isotopic pattern for bromine in the mass spectrum, coupled with the loss of a •CH₂Br radical to form a stable acylium ion. By following the detailed protocols herein, a researcher can confidently generate and interpret the necessary data to unequivocally confirm the structure of this important chemical intermediate.

References

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Goldenberg, D. P. (2016). Principles of NMR Spectroscopy. University Science Books.

- National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database.

- Wiley VCH. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.

- Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Chemistry LibreTexts. (2019). 11.08: Fragmentation Patterns in Mass Spectrometry.

- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.

- Schilling, F. C. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance, 47. As cited in Magritek blog post.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones.

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.

- Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy.

- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.

- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.

- University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 3. wiley.com [wiley.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(3,5-difluorophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-1-(3,5-difluorophenyl)ethanone (CAS No. 220607-75-0), a key intermediate in pharmaceutical synthesis and drug development. This document is intended for researchers, scientists, and professionals who handle this compound in a laboratory setting. By synthesizing data from safety data sheets, toxicological information on analogous compounds, and established principles for managing hazardous chemicals, this guide aims to foster a culture of safety and mitigate the risks associated with the use of this potent chemical. The core focus is on understanding the causality behind safety measures, ensuring procedural integrity, and providing actionable protocols for routine handling and emergency situations.

Hazard Identification and Mechanistic Overview

This compound is a difluorinated alpha-bromoacetophenone derivative. Its hazard profile is dominated by two primary characteristics: its corrosive nature and its potent lachrymatory effects. Understanding the chemical basis of these hazards is critical for appreciating the necessity of the stringent handling protocols outlined in this guide.

-

Corrosivity: The compound is classified as a corrosive solid, capable of causing severe skin burns and serious eye damage.[1] The mechanism of its corrosive action is linked to its reactivity as an alkylating agent. The electrophilic carbon alpha to the carbonyl group is susceptible to nucleophilic attack by functional groups in biological macromolecules like proteins and nucleic acids. This covalent modification disrupts cellular structures, leading to rapid tissue damage and chemical burns.[2][3]

-

Lachrymatory Action: As a lachrymator, it causes intense irritation to the eyes and mucous membranes, leading to tearing, pain, and blepharospasm.[4] This effect is also due to its alkylating properties, specifically targeting sulfhydryl groups on cysteine residues of corneal nerves.

GHS Classification Summary

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. Based on data for the compound and its analogues, the following classifications are pertinent:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1][7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][7] |

GHS Category 1 for skin corrosion indicates that the substance causes destruction of skin tissue through the epidermis and into the dermis.[8] Category 1 for serious eye damage signifies the production of tissue damage in the eye or serious physical decay of vision that is not fully reversible within 21 days.[9]

Physical and Chemical Properties

A thorough understanding of the compound's physical properties is essential for safe handling, storage, and spill response.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrF₂O | |

| Molecular Weight | 235.03 g/mol | |

| Appearance | Colorless to light yellow solid | [10] |

| Melting Point | 39-40 °C | [10] |

| Boiling Point | 267-268 °C | [10] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. | [10] |

| Storage Class | 11 - Combustible Solids |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory. The primary goal is to prevent any contact and to control airborne particulates and vapors.

Primary Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The work area should have readily accessible and recently tested safety showers and eyewash stations.[11]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE must follow a deliberate workflow to ensure comprehensive protection.

Caption: Workflow for PPE usage before, during, and after handling the compound.

-

Eye and Face Protection : Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[1] For operations with a higher splash risk, such as transferring larger quantities or working with solutions, a full-face shield must be worn in addition to goggles.[12]

-

Hand Protection : Due to the compound's corrosive nature and its solubility in organic solvents, selecting the right gloves is critical. Butyl rubber or Viton® gloves are recommended for handling the pure compound or its solutions in non-aromatic solvents, as they offer excellent resistance to ketones and esters.[13] Nitrile gloves may be suitable for brief contact but should be avoided for prolonged handling, especially with solutions, as they offer poor protection against many ketones.[14][15] Always inspect gloves for any signs of degradation or perforation before use and practice double-gloving for enhanced safety.

-

Body Protection : A flame-resistant lab coat must be worn and fully fastened. For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]

-

Footwear : Fully enclosed, chemical-resistant footwear is required in any area where this compound is handled.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing exposure and ensuring chemical stability.

Step-by-Step Protocol for Weighing and Dispensing

-

Preparation : Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable plastic-backed absorbent paper.[11] Assemble all necessary spatulas, weighing paper, and containers before retrieving the compound from storage.

-

PPE : Don all required PPE as specified in Section 3.2.

-

Dispensing : Retrieve the sealed container from its storage location. Inside the fume hood, carefully open the container. Use a dedicated, clean spatula to transfer the solid onto weighing paper or into a tared container.

-

Avoid Dust Generation : Handle the solid gently to minimize the creation of dust. Never crush or grind the solid outside of a contained system.

-

Sealing : Immediately and securely seal the primary container after dispensing. Clean the spatula with an appropriate solvent (e.g., ethanol) on a disposable wipe, placing the wipe into the designated hazardous waste container.

-

Transport : If moving the weighed compound to another location within the lab, use a sealed, labeled, and shatter-resistant secondary container.

-

Cleanup : Dispose of contaminated weighing paper and absorbent liners as solid hazardous waste. Wipe the work surface with a solvent-dampened towel, followed by soap and water. Dispose of the towel as hazardous waste.

-

Post-Handling : Doff PPE correctly and wash hands thoroughly.

Storage Requirements

-

Segregation : Store this compound in a cool, dry, well-ventilated area, segregated from incompatible materials.[16] It should be stored in a dedicated cabinet for corrosive materials.[17]

-

Incompatibilities : Avoid storage with strong oxidizing agents, strong acids, strong bases, and metals.[10][17]

-

Container Integrity : Keep the container tightly sealed to prevent absorption of moisture and potential release of vapors.[18] Store in the original container or a compatible, corrosion-resistant alternative.[19]

-

Labeling : Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.[17]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

The following diagram outlines the critical first steps in an emergency exposure situation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the impact of long term exposure to chemical agents on the chromosomal radiosensitivity using human lymphoblastoid GM1899A cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. calpaclab.com [calpaclab.com]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. heightechsafety.com.au [heightechsafety.com.au]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. safetyware.com [safetyware.com]

- 16. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 17. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]

- 18. shahandassociates.co.in [shahandassociates.co.in]

- 19. 2-Bromo-1-(3-fluorophenyl)ethanone | 53631-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Bromo-1-(3,5-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of an Alpha-Bromo Ketone

2-Bromo-1-(3,5-difluorophenyl)ethanone is a crucial building block in modern medicinal and agrochemical research. Its strategic importance lies in the reactive alpha-bromo ketone moiety, which serves as a versatile electrophilic site for introducing the 3,5-difluorophenyl group into more complex molecular architectures.[1] This structural motif is of significant interest to drug development professionals due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Understanding the safe and effective handling of this potent intermediate is paramount to leveraging its synthetic utility while ensuring the well-being of laboratory personnel. This guide provides an in-depth, experience-driven perspective on the material's properties, hazards, and the necessary protocols for its safe integration into research and development workflows.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a reagent's properties is the first step in a thorough risk assessment. The causality behind stringent handling protocols becomes clear when the inherent chemical and toxicological characteristics are understood.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to light yellow substance.[2] Its physical properties are critical for designing experiments, particularly for determining appropriate reaction conditions and purification methods.

| Property | Value | Source(s) |

| CAS Number | 220607-75-0 | [3] |

| Molecular Formula | C₈H₅BrF₂O | [3] |

| Molecular Weight | 235.03 g/mol | [4] |

| Appearance | Colorless to light yellow solid | [1][2] |

| Melting Point | 39-40 °C | [2] |

| Boiling Point | 245.8 - 268 °C | [2][5] |

| Flash Point | 102.4 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |

Hazard Identification and GHS Classification

This compound, like many alpha-halo ketones, is classified as a hazardous substance. The primary dangers are its corrosive and irritant properties. It is also a lachrymator, meaning it can cause tearing of the eyes upon exposure. The Globally Harmonized System (GHS) classifications, derived from data on analogous compounds, underscore the need for caution.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Note: Classifications are based on data for this compound and structurally similar compounds and should be used as a conservative basis for risk assessment.

The "Danger" signal word associated with this compound is a direct consequence of its potential to cause irreversible tissue damage upon contact.[1] The electrophilic nature of the carbon bearing the bromine atom makes it highly reactive towards biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to cellular damage.

Section 2: Risk Mitigation and Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

The Self-Validating System of Controls

The following workflow illustrates the logical progression of risk assessment and control measures. Each step is designed to validate the safety of the subsequent one, creating a self-reinforcing system of protection.

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Detailed Protocol for Safe Handling in a Laboratory Setting

This protocol is designed to be a self-validating system; adherence to each step ensures the safety of the overall process.

1. Preparation and Engineering Controls:

-

Justification: To prevent systemic exposure via inhalation, which is a primary risk due to the compound's potential to cause respiratory irritation.[6]

-

Action: All manipulations, including weighing and transferring, of this compound must be conducted within a certified chemical fume hood.

-

Verification: Ensure the fume hood certification is current and the sash is positioned at the indicated safe working height. Confirm that a safety shower and eyewash station are unobstructed and have been tested within the last year.

2. Personal Protective Equipment (PPE):

-

Justification: To prevent localized corrosive injury to the skin and eyes, the most significant hazards of this compound.

-

Action:

-

Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Crucially, inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.

-

-

Verification: Visually inspect all PPE before donning. Ensure a proper fit.

3. Handling and Dispensing:

-

Justification: To minimize the generation of dust and prevent accidental spills.

-

Action: When transferring the solid, use a spatula and weigh it onto a tared weigh boat within the fume hood. If dissolving, add the solvent to the solid slowly to prevent splashing. Keep the container tightly closed when not in use.

-

Verification: Work on a chemically resistant tray or surface to contain any potential spills.

4. Waste Disposal:

-

Justification: To prevent environmental contamination and ensure compliance with safety regulations.

-

Action: All waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.

-

Verification: Consult your institution's environmental health and safety office for specific disposal procedures and use designated, segregated waste streams.

Section 3: Emergency Preparedness

Immediate and correct action is critical in the event of an accidental exposure or spill.

First-Aid Measures

The following procedures should be followed immediately while calling for medical assistance.

| Exposure Route | First-Aid Protocol | Causality |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | To dilute and wash away the corrosive chemical to minimize damage to the delicate eye tissue. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3] | To remove the corrosive agent from the skin surface and prevent further chemical burns. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] | To remove the individual from the contaminated atmosphere and provide respiratory support. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus from the corrosive material. |

Accidental Release Measures

For small spills contained within a fume hood:

-

Don the appropriate PPE as outlined in section 2.2.

-

Gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash. Avoid raising dust.

-

Carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

For large spills or any spill outside of a fume hood:

-

Evacuate the immediate area and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry to the contaminated area.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

-

Container: Keep the container tightly closed and sealed.

-

Rationale: Improper storage can lead to degradation of the compound. Contact with incompatible materials can lead to vigorous, exothermic reactions. Storing in a cool place helps to minimize vapor pressure and potential decomposition.

Conclusion

This compound is a powerful synthetic tool whose utility is matched by its potential hazards. By approaching its use with a comprehensive understanding of its properties and a disciplined adherence to robust safety protocols, researchers can confidently and safely unlock its potential in the advancement of science. The principles of risk assessment, control implementation, and emergency preparedness form the bedrock of a strong safety culture that protects the most valuable asset in any laboratory: the scientist.

References

- This compound - Introduction. (2024). ChemBK. [Link]

- Navigating the Purchase of CAS 220607-75-0: A Guide for B2B Buyers. (2026). LinkedIn. [Link]

- 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg. HDH Pharma Inc.[Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(3,5-difluorophenyl)ethanone in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(3,5-difluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile, and offers detailed experimental protocols for solubility determination.

Part 1: Introduction to this compound and the Imperative of Solubility

A Profile of this compound

This compound is an organic compound with the chemical formula C₈H₅BrF₂O[1]. It presents as a colorless to light yellow solid and is a valuable building block in organic synthesis, particularly in the creation of pharmaceutical agents and other specialty chemicals[2][3]. Its molecular structure, characterized by a difluorinated phenyl ring attached to a bromoethanone moiety, imparts specific chemical properties that are crucial to its reactivity and application.

Caption: Molecular Structure of this compound.

The Critical Role of Solubility in Application

A thorough understanding of a compound's solubility is paramount for its effective utilization in a laboratory or industrial setting. For this compound, solubility data is critical for:

-

Reaction Kinetics and Work-up: The choice of solvent can significantly influence reaction rates and yields. A solvent that fully dissolves the reactants allows for a homogeneous reaction mixture, leading to more consistent and predictable outcomes. Post-reaction, solubility differences are exploited for product isolation and purification.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability. Poor solubility can hinder the absorption of a drug, rendering it ineffective.

-

Analytical Characterization: Many analytical techniques, such as NMR and HPLC, require the sample to be dissolved in a suitable solvent for analysis.

Part 2: The Theoretical Underpinnings of Solubility

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a foundational concept in chemistry that provides a qualitative prediction of solubility[4][5][6]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, temporary attractions that arise from the random movement of electrons. Nonpolar molecules primarily rely on these forces for interaction.

-

Dipole-Dipole Interactions: These occur between polar molecules that have a permanent separation of positive and negative charge.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.

Caption: The "Like Dissolves Like" Principle of Solubility.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure for features that contribute to its polarity:

-

The Carbonyl Group (C=O): The significant difference in electronegativity between the carbon and oxygen atoms creates a strong dipole moment, making this a highly polar functional group.

-

The Carbon-Bromine Bond (C-Br): Bromine is more electronegative than carbon, resulting in a polar bond.

-

The Carbon-Fluorine Bonds (C-F): Fluorine is the most electronegative element, leading to highly polar C-F bonds. The symmetrical arrangement of the two fluorine atoms on the phenyl ring (meta positions) means their individual bond dipoles will partially cancel each other out, but the overall molecule will retain a significant net dipole moment.

Given the presence of these polar functional groups, this compound is classified as a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.

A More Quantitative Approach: Hansen Solubility Parameters (HSP)

For a more refined prediction of solubility, Hansen Solubility Parameters (HSP) can be employed[7][8]. HSP is a system that breaks down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Part 3: Solubility Profile of this compound

Qualitative Solubility in Common Organic Solvents

Based on available data and theoretical predictions, the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Polarity | Hydrogen Bonding | Predicted Solubility |

| Polar Aprotic | Acetone | High | Acceptor | Soluble[2] |

| Dichloromethane | Medium | None | Soluble[2] | |

| Ethyl Acetate | Medium | Acceptor | Likely Soluble | |

| Acetonitrile | High | Acceptor | Likely Soluble | |

| Tetrahydrofuran (THF) | Medium | Acceptor | Likely Soluble | |

| Dimethylformamide (DMF) | High | Acceptor | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Likely Soluble | |

| Polar Protic | Ethanol | High | Donor & Acceptor | Soluble[2] |

| Methanol | High | Donor & Acceptor | Likely Soluble | |

| Isopropanol | Medium | Donor & Acceptor | Likely Soluble | |

| Water | Very High | Donor & Acceptor | Insoluble/Slightly Soluble | |

| Nonpolar | Hexane | Low | None | Insoluble/Slightly Soluble |

| Toluene | Low | None | Slightly Soluble | |

| Diethyl Ether | Low | Acceptor | Moderately Soluble |

Factors That Influence Solubility

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature[11]. This principle is the basis for recrystallization.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

-

Purity of the Solute: Impurities can either increase or decrease the measured solubility of a compound.

Part 4: Experimental Protocols for Solubility Determination

Protocol for Qualitative Solubility Assessment

This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent[12][13][14].

Materials:

-

This compound

-

A selection of test solvents

-

Small test tubes (13x100 mm)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add the test solvent dropwise, starting with 0.5 mL.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble.

-

If the solid has not completely dissolved, add another 0.5 mL of the solvent and repeat the agitation.

-

Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Record your observations as "soluble," "partially soluble," or "insoluble."

Caption: Workflow for Qualitative Solubility Assessment.

Protocol for Quantitative Solubility Measurement (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[11].

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature

-

Syringe filters (0.45 µm)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial (ensure that undissolved solid remains at equilibrium).

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial tightly and place it on a shaker at a constant temperature.

-

Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that is within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the original solubility, accounting for the dilution factor.

Part 5: Practical Applications and Solvent Selection

Solvent Selection for Synthesis and Recrystallization

-

Synthesis: For chemical reactions, a solvent that readily dissolves all reactants is generally preferred to ensure a homogeneous reaction mixture. Based on the solubility profile, polar aprotic solvents such as acetone, THF, or DMF would be good candidates.

-

Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A solvent pair, such as ethanol/water or dichloromethane/hexane, may also be effective.

Implications for Formulation in Drug Development

The relatively poor aqueous solubility of this compound, as predicted, is a common challenge for many drug candidates. Should this compound be a part of an active pharmaceutical ingredient, strategies to enhance its aqueous solubility, such as the use of co-solvents, surfactants, or formulation into amorphous solid dispersions, would need to be explored.

Safety Considerations

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[2]. Many of the organic solvents listed are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for both the solute and the solvent before beginning any experimental work and handle them in a well-ventilated fume hood[15][16][17].

Part 6: Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed predictions about its solubility. The qualitative solubility profile presented here serves as a valuable starting point for solvent selection, while the detailed experimental protocols offer a framework for precise solubility determination. A thorough grasp of these principles and techniques is essential for the successful application of this important chemical intermediate in research and development.

Part 7: References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Odessa College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility.... Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

-

LabAlley. (n.d.). 2-Bromo-1-(3, 5-difluorophenyl)ethanone, min 95%, 200 mg. Retrieved from [Link]

-

Chemsrc. (2025). MSDS of 2-Bromo-1-(5-bromo-2,4-difluorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Bromo-2,3-difluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. chem.ws [chem.ws]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. capotchem.cn [capotchem.cn]

- 17. aksci.com [aksci.com]

"2-Bromo-1-(3,5-difluorophenyl)ethanone" physical and chemical properties

An In-Depth Technical Guide to 2-Bromo-1-(3,5-difluorophenyl)ethanone: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 220607-75-0, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis.[1] Structurally, it is an α-bromoketone, a class of compounds renowned for their specific reactivity, which makes them exceptionally valuable in the construction of complex molecular frameworks.[2][3] The presence of a difluorinated phenyl ring, coupled with the reactive α-bromo group, provides a unique electronic and steric profile, rendering this molecule a sought-after building block in medicinal chemistry and materials science, particularly for the synthesis of novel pharmaceuticals, dyes, and pesticides.[4]